molecular formula C14H20N2O5S B5173513 N-(2-methoxy-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide

N-(2-methoxy-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide

Cat. No. B5173513
M. Wt: 328.39 g/mol
InChI Key: PBPTWCVHZSIUDX-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide, also known as MTFMA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in a variety of cancers.

Mechanism of Action

N-(2-methoxy-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide inhibits CAIX by binding to its active site, preventing the conversion of carbon dioxide to bicarbonate and protons. This leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis. In addition, N-(2-methoxy-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide has been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
Biochemical and Physiological Effects:
N-(2-methoxy-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has been shown to decrease serum lactate levels and increase oxygen saturation in tumor-bearing mice. N-(2-methoxy-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide has also been shown to have a protective effect on the kidneys in models of acute kidney injury.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxy-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide in lab experiments is its specificity for CAIX, which allows for targeted inhibition of this enzyme. However, N-(2-methoxy-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide has limited solubility in water, which can make it difficult to use in certain experiments. In addition, its potency can vary depending on the cell line or animal model used, which can affect the results of experiments.

Future Directions

There are several potential future directions for research on N-(2-methoxy-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide. One area of interest is the development of more potent and selective CAIX inhibitors based on the structure of N-(2-methoxy-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide. In addition, N-(2-methoxy-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide could be used in combination with other cancer therapies to enhance their effectiveness. Further research is also needed to determine the optimal dosage and administration route for N-(2-methoxy-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide in humans. Finally, N-(2-methoxy-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide could be explored as a potential treatment for other diseases, such as pulmonary fibrosis and acute kidney injury.
In conclusion, N-(2-methoxy-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide is a promising compound with a wide range of potential applications in scientific research. Its ability to inhibit CAIX and its anti-inflammatory and anti-fibrotic properties make it a promising candidate for cancer therapy and other diseases. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

N-(2-methoxy-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with tetrahydro-2-furanylmethylamine, followed by reduction with sodium dithionite and acetylation with acetic anhydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-(2-methoxy-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide has been extensively studied for its potential use in cancer therapy. Its ability to inhibit CAIX, which is overexpressed in hypoxic tumor cells, makes it a promising candidate for targeted cancer therapy. In addition, N-(2-methoxy-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide has been shown to have anti-inflammatory and anti-fibrotic effects, making it a potential treatment for diseases such as pulmonary fibrosis.

properties

IUPAC Name

N-[2-methoxy-5-(oxolan-2-ylmethylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-10(17)16-13-8-12(5-6-14(13)20-2)22(18,19)15-9-11-4-3-7-21-11/h5-6,8,11,15H,3-4,7,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPTWCVHZSIUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCC2CCCO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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